molecular formula C12H9Br2N3 B12482500 (1E)-1,3-bis(4-bromophenyl)triaz-1-ene CAS No. 3470-38-0

(1E)-1,3-bis(4-bromophenyl)triaz-1-ene

Cat. No.: B12482500
CAS No.: 3470-38-0
M. Wt: 355.03 g/mol
InChI Key: ZGLNQXMMFSBMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-1,3-bis(4-bromophenyl)triaz-1-ene is an organic compound that belongs to the class of triazene derivatives These compounds are characterized by the presence of a triazene group, which consists of three nitrogen atoms connected by double and single bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1,3-bis(4-bromophenyl)triaz-1-ene typically involves the reaction of 4-bromoaniline with nitrous acid to form a diazonium salt, which is then coupled with another molecule of 4-bromoaniline under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

Industrial production methods for triazene derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1E)-1,3-bis(4-bromophenyl)triaz-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the triazene group into amines.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the development of pharmaceuticals.

    Medicine: Research may explore its use in drug development or as a diagnostic tool.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1E)-1,3-bis(4-bromophenyl)triaz-1-ene exerts its effects depends on its specific applications. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The triazene group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1,3-bis(4-chlorophenyl)triaz-1-ene: Similar structure but with chlorine atoms instead of bromine.

    (1E)-1,3-bis(4-methylphenyl)triaz-1-ene: Contains methyl groups instead of bromine atoms.

    (1E)-1,3-bis(4-nitrophenyl)triaz-1-ene: Features nitro groups in place of bromine atoms.

Uniqueness

(1E)-1,3-bis(4-bromophenyl)triaz-1-ene is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s properties in various applications.

Properties

CAS No.

3470-38-0

Molecular Formula

C12H9Br2N3

Molecular Weight

355.03 g/mol

IUPAC Name

4-bromo-N-[(4-bromophenyl)diazenyl]aniline

InChI

InChI=1S/C12H9Br2N3/c13-9-1-5-11(6-2-9)15-17-16-12-7-3-10(14)4-8-12/h1-8H,(H,15,16)

InChI Key

ZGLNQXMMFSBMRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN=NC2=CC=C(C=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.